![molecular formula C7H12O3 B3060304 (1s,3r)-3-Hydroxycyclohexane-1-carboxylic acid CAS No. 21531-45-3](/img/structure/B3060304.png)
(1s,3r)-3-Hydroxycyclohexane-1-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, the synthesis of “(1S,3R)-3-Hydroxycyclohexanecarbonitrile” was achieved using an ene reductase (ER) and alcohol dehydrogenase (ADH) to set both stereocenters . Another study reported the enantioselective synthesis of amino acids from ammonia, which could potentially be applied to the synthesis of "(1s,3r)-3-Hydroxycyclohexane-1-carboxylic acid" .Scientific Research Applications
Ferroptosis Research
Ferroptosis is a form of regulated cell death characterized by lipid peroxidation and iron-dependent oxidative damage. Scientific research has identified several genes, nanomaterials, and small molecules capable of inducing ferroptotic cell death . Interestingly, (1S,3R)-Camphoric acid may play a role in modulating ferroptosis pathways due to its structural features. Investigating its effects on lipid metabolism and iron homeostasis could yield valuable insights.
Safety and Hazards
Mechanism of Action
Biochemical Pathways
The activation of mGluRs by (1S,3R)-ACPD affects various biochemical pathways. It has been found to reduce the frequency of miniature excitatory postsynaptic currents, suggesting a presynaptic mechanism of action . This modulation of synaptic transmission is likely to have downstream effects on various neuronal functions, including breathing .
Pharmacokinetics
Its solubility in water is known to be 52 mg/mL, which could potentially influence its bioavailability .
Result of Action
The activation of mGluRs by (1S,3R)-ACPD leads to multiple effects, including a reduction of inspiratory-modulated synaptic currents and an increase in neuronal excitability . These changes at the molecular and cellular level can have significant effects on physiological functions, such as breathing .
Action Environment
The action, efficacy, and stability of (1S,3R)-3-Hydroxycyclohexane-1-carboxylic acid can be influenced by various environmental factors. For instance, the presence of certain ions in the extracellular environment can affect the compound’s action. For example, elevating extracellular potassium concentration to 9 mM was found to reduce the reversal potential of the inward current induced by (1S,3R)-ACPD .
properties
IUPAC Name |
(1S,3R)-3-hydroxycyclohexane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c8-6-3-1-2-5(4-6)7(9)10/h5-6,8H,1-4H2,(H,9,10)/t5-,6+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZDHFKPEDWWJC-NTSWFWBYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H](C1)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401262035 | |
Record name | (1S,3R)-3-Hydroxycyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401262035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1s,3r)-3-Hydroxycyclohexane-1-carboxylic acid | |
CAS RN |
21531-45-3 | |
Record name | (1S,3R)-3-Hydroxycyclohexanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21531-45-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1S,3R)-3-Hydroxycyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401262035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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